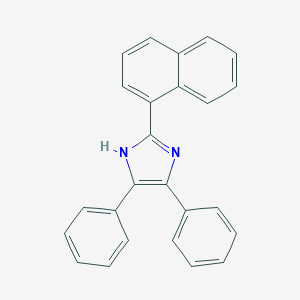

2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2/c1-3-11-19(12-4-1)23-24(20-13-5-2-6-14-20)27-25(26-23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLUXVNHIYMIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole typically involves a multicomponent reaction. One common method is the condensation of naphthaldehyde, benzil, and ammonium acetate in the presence of an acidic medium such as acetic acid. The reaction proceeds through a cyclization process, where water is eliminated to form the stable aromatic imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The phenyl and naphthalene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives. The compound has shown promising results against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

In vitro assays have demonstrated that modifications in the imidazole structure can enhance its antibacterial efficacy. For instance, the introduction of electron-withdrawing groups significantly increases the antimicrobial potency of derivatives .

Anticancer Properties

Research indicates that 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole can inhibit cancer cell proliferation. The mechanism involves:

- Inducing apoptosis in cancer cells.

- Inhibiting key signaling pathways associated with tumor growth.

A study reported that certain imidazole derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting their potential as chemotherapeutic agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study, 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol was synthesized using an eco-friendly method involving Debus-Radiszewski condensation. The synthesized compound demonstrated significant antimicrobial activity against multiple bacterial strains, with notable minimum inhibitory concentrations (MICs) reported .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer potential of various imidazole derivatives, including this compound. The results showed a dose-dependent inhibition of cell viability in MCF-7 cells with IC50 values ranging from 10 to 20 µM .

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (Doxorubicin) | 5 |

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of key enzymes in metabolic processes, leading to the desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

- Substituents : Naphthalen-2-yl (position 1), phenyl (positions 2, 4, 5).

- Synthesis : Condensation of benzil, benzaldehyde, α-naphthylamine, and ammonium acetate in glacial acetic acid (80% yield) .

- Key Properties : Melting point = 241°C; IR bands at 1654 cm⁻¹ (C=N) and 1593 cm⁻¹ (C=C) .

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Substituents : Fluorophenyl (position 2), methoxyphenyl (position 1), methyl (positions 4, 5).

- Synthesis: Not explicitly detailed in evidence, but similar imidazole derivatives often employ Debus-Radziszewski reactions .

- Key Properties : Enhanced electronic effects due to electron-withdrawing (F) and electron-donating (OCH₃) groups.

- Comparison : Methyl groups at positions 4 and 5 reduce steric hindrance compared to phenyl groups, favoring solubility .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)

- Substituents : Dihydrobenzodioxin (position 1), furan (position 2).

- Synthesis: One-pot reaction using benzil, dihydrobenzodioxin aldehyde, and ammonium acetate in ethanol .

- Key Properties : Predicted antiviral activity via molecular docking against SARS-CoV-2 targets .

Optical and Electronic Properties

- Insight : The naphthalen-1-yl group in the target compound provides a balance between conjugation length and steric bulk, whereas anthracene derivatives exhibit superior fluorescence but lower solubility .

Analgesic/Anti-inflammatory Agents

- Compound 2g : 1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

- Compound 2a : 2-(2,6-Dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

Antiproliferative Agents

- Compound 11j: 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole Activity: 45.16% inhibition against melanoma cells .

Compound 8h : 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

- Comparison: Nitro and chloro substituents at position 2 modulate biological activity, with electron-withdrawing groups (NO₂) enhancing cytotoxicity .

Crystallographic and Computational Insights

- Target Compound: No direct crystallographic data in evidence, but related 4,5-diphenylimidazoles crystallize in monoclinic systems (space group P2₁/n) with C–H⋯Cl and π-π interactions .

- DDFDI : Quantum chemical studies (DFT) predict a planar geometry with intramolecular charge transfer, supporting its optoelectronic applications .

Biological Activity

2-(Naphthalen-1-yl)-4,5-diphenyl-1H-imidazole is a member of the imidazole class of compounds, which are known for their diverse biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound features a naphthalene moiety and two phenyl groups attached to the imidazole ring, contributing to its potential biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves condensation reactions that yield high purity and yield. The use of various catalysts has been reported to enhance the efficiency of the synthesis process .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. An example includes the evaluation of related compounds against A549 (lung cancer) and HT29 (colon cancer) cell lines using MTT assays. The IC50 values suggest that these compounds can effectively inhibit cancer cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 750 ± 30 |

| This compound | HT29 | 800 ± 25 |

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives have been extensively studied. In a recent investigation, analogs of this compound demonstrated significant inhibition of pro-inflammatory mediators in vitro. Compounds were tested for their ability to reduce nitric oxide production in macrophages and showed promising results comparable to established anti-inflammatory drugs like diclofenac .

| Compound | Inhibition (%) at 100 mg/kg |

|---|---|

| This compound | 85% |

| Diclofenac | 100% |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The results indicated that the imidazole derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound has a high binding affinity for COX-2 receptors, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have documented the therapeutic applications of imidazole derivatives in clinical settings. For example:

- Case Study on Pain Relief : A clinical trial involving a series of imidazole analogs demonstrated significant pain relief in patients with chronic inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A widely used protocol involves reacting a substituted aldehyde (e.g., 1-naphthaldehyde) with benzil and ammonium acetate in acetic acid under reflux. For example, highlights analogous syntheses of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole using aldehydes and ammonium acetate . Optimization involves adjusting reaction time (typically 12–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents. Catalysts like iodine or metal salts (e.g., Ni) can enhance yields, as noted in for related imidazoles .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and aromaticity. For instance, used H NMR to verify imidazole ring protons (δ 7.2–8.5 ppm) and substituent integration .

- XRD : Single-crystal X-ray diffraction (as in and ) provides definitive structural confirmation, resolving ambiguities from overlapping NMR signals .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks). Discrepancies between theoretical and observed values may indicate impurities, requiring purification via column chromatography (as in ) .

Q. How does the steric bulk of the naphthyl group influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : The naphthyl group introduces steric hindrance, reducing electrophilic substitution rates at the imidazole C2 position. ’s XRD analysis of a similar compound shows dihedral angles (e.g., 77.34° between imidazole and nitrobenzene rings), indicating restricted rotation and potential for π-π stacking . Computational modeling (e.g., DFT) can quantify steric effects using parameters like percent buried volume (%V) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for imidazole derivatives with bulky substituents?

- Methodological Answer : Conflicting yields often arise from variations in solvent polarity, catalyst loading, or purification methods. For example, reports yields of 60–85% for 2-aryl-substituted imidazoles using ethanol as solvent, while achieved 70% yield in methanol with slow crystallization . Systematic Design of Experiments (DoE) can identify critical factors. ICReDD’s computational-experimental feedback loop ( ) exemplifies how reaction path searches and condition optimization reduce trial-and-error approaches .

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites. For example, ’s reaction path search methods use density functional theory (DFT) to model transition states and identify kinetically favored pathways . For this compound, the C4/C5 phenyl groups may direct electrophiles to the imidazole N1 or naphthyl C2 positions.

Q. What are the challenges in crystallizing this compound, and how are polymorphs characterized?

- Methodological Answer : Polymorphism arises from flexible naphthyl and phenyl substituents. and used slow evaporation of methanol/diethyl ether mixtures to obtain single crystals . Differential Scanning Calorimetry (DSC) and Powder XRD distinguish polymorphs. For example, ’s XRD data for a phenanthro-imidazole derivative revealed intramolecular C–H⋯π interactions stabilizing crystal packing .

Q. How do electronic effects of substituents impact the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl rings enhance Lewis acidity at the imidazole N3 atom, improving metal-binding affinity. discusses chiral imidazolium compounds derived from amino alcohols, highlighting their use in transition metal catalysis . Cyclic Voltammetry (CV) and UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands) quantify electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.